3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one
Overview
Description
3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, adds to its complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate indole derivative with a quinazolinone precursor under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazolinone moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and alkylating agents like methyl iodide (CH3I) for alkylation.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced indole derivatives, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-methyl-3-phenylquinazolin-4-one and 2-phenylquinazolin-4-one share the quinazolinone core and are used in similar applications.
Uniqueness
3-Ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-YL)methyl]-3,4-dihydroquinazolin-4-one is unique due to its combined indole and quinazolinone structures, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
3-ethyl-2-[(2-oxo-1-propyl-3H-indol-3-yl)methyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-3-13-25-19-12-8-6-9-15(19)17(22(25)27)14-20-23-18-11-7-5-10-16(18)21(26)24(20)4-2/h5-12,17H,3-4,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNGFQPMBZBLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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